molecular formula C20H22 B1617941 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene CAS No. 92387-50-3

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene

Cat. No.: B1617941
CAS No.: 92387-50-3
M. Wt: 262.4 g/mol
InChI Key: NLKFJXJXBCJCHI-UHFFFAOYSA-N
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Description

1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene is a chemical compound with the molecular formula C20H22 . It has an average mass of 262.389 Da and a monoisotopic mass of 262.172150 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms and 22 hydrogen atoms . For a more detailed structure, you may refer to chemical databases or resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not provided in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis of derivatives of benzo[e]pyrene, including monomethyl and dimethyl derivatives. These syntheses provide a basis for understanding the chemical properties and potential applications of related compounds like 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene (Lee, Shyamasundar, & Harvey, 1981).

Carcinogenicity Studies

  • Studies have been conducted on various derivatives of benzo[a]pyrene, exploring their potential carcinogenic properties. This research is crucial for understanding the health implications of related compounds, including Decahydrobenzo[e]pyrene (Kapitulnik, Levin, Yagi, Jerina, & Conney, 1976).

Metabolism and Toxicology

  • Investigations into the metabolism of benzo[e]pyrene in liver microsomes have been pivotal in elucidating the metabolic pathways and potential toxicity of closely related compounds (Jacob, Schmoldt, & Grimmer, 1983).

Material Science and Nanotechnology

  • Research on graphitic nanoribbons with dibenzo[e,l]pyrene repeat units reveals the potential of these materials for use in nanotechnology and material science. This work can provide insights into the applications of Decahydrobenzo[e]pyrene in similar fields (Fogel, Zhi, Rouhanipour, Andrienko, Räder, & Müllen, 2009).

Crystallography and Structural Chemistry

  • Crystallographic studies of benzo[a]pyrene derivatives have helped in understanding the molecular structures of such compounds, which is vital for determining their properties and potential applications (Neldle, Subbiah, Cooper, & Riberio, 1980).

Environmental Analysis

  • Research into the direct determination of various dibenzopyrene isomers in water samples indicates the relevance of these studies in environmental analysis and monitoring, which could be applicable to Decahydrobenzo[e]pyrene (Yu & Campiglia, 2005).

Properties

IUPAC Name

1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKFJXJXBCJCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3CCCC4=C3C5=C(CCCC5=C2C1)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238988
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92387-50-3
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092387503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 2
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 3
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 4
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 5
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Reactant of Route 6
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene

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